1-(5-chloro-2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have gained significant interest in medicinal chemistry due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the 5-chloro-2-methylphenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of kinases, the compound inhibits their activity, thereby disrupting signaling pathways that promote cancer cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell cancers.
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera.
The uniqueness of 1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5O/c1-11-4-5-12(18)7-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,21) |
InChI Key |
WWCKHYKJTYDXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4CCCO4 |
Origin of Product |
United States |
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